molecular formula C10H11ClN2O B596009 (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1211584-05-2

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B596009
CAS No.: 1211584-05-2
M. Wt: 210.661
InChI Key: ONZXYLJUMSWHEH-UHFFFAOYSA-N
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Description

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS: 1211584-05-2) is a hydrochloride salt of a phenylmethanamine derivative bearing an oxazole heterocycle at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₁N₂O·HCl, with a molecular weight of 174.20 g/mol . The compound features a primary amine group attached to a methylene bridge, linked to a phenyl ring substituted with an oxazol-2-yl moiety.

This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

[3-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXYLJUMSWHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799421-14-9
Record name Benzenemethanamine, 3-(2-oxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799421-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3-(Oxazol-2-yl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Oxazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Positional and Functional Group Isomers

Several analogs differ in the position of the oxazole substituent or the amine backbone:

Compound Name CAS Molecular Formula Substituent Position Key Differences Source
(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride 885466-67-1 C₁₀H₁₁N₂O·HCl 4-position phenyl Higher lipophilicity due to para-substitution; altered receptor binding
2-(3-(Oxazol-2-yl)phenyl)ethanamine hydrochloride 1799434-55-1 C₁₁H₁₃N₂O·HCl Ethanamine backbone Extended carbon chain may enhance membrane permeability
(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride 2044711-31-9 C₁₁H₁₃N₂O·HCl Chiral center at C1 Stereoselective activity in receptor interactions

Key Findings :

  • Ethylamine backbones (e.g., 2-(3-(Oxazol-2-yl)phenyl)ethanamine) increase molecular flexibility, which may enhance pharmacokinetic properties .

Heterocycle Variants

Replacing oxazole with other heterocycles significantly impacts bioactivity:

Compound Name CAS Heterocycle Molecular Weight Key Differences Source
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride 1018605-16-7 Isoxazole 240.69 g/mol Isoxazole’s oxygen at position 2 increases polarity; methoxy group enhances metabolic stability
N-methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride - Thiazole - Thiazole’s sulfur atom improves π-stacking interactions; methyl group reduces oxidative metabolism

Key Findings :

  • Isoxazole analogs (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine) demonstrate higher molecular weights and altered electronic profiles compared to oxazole derivatives, influencing receptor selectivity .
  • Thiazole-containing compounds exhibit enhanced binding to sulfur-rich enzyme active sites, a property absent in oxazole derivatives .

Substituent-Modified Derivatives

Variations in aromatic or aliphatic substituents alter physicochemical properties:

Compound Name CAS Substituent Molecular Weight Key Differences Source
[3-(Ethoxymethyl)phenyl]methanamine hydrochloride 1193387-67-5 Ethoxymethyl 201.7 g/mol Ethoxymethyl group increases hydrophobicity and steric bulk
(3-Phenoxyphenyl)methanamine hydrochloride 1170566-12-7 Phenoxy - Phenoxy group enhances aromatic stacking but reduces solubility

Key Findings :

  • Ethoxymethyl-substituted derivatives (e.g., [3-(Ethoxymethyl)phenyl]methanamine) show improved blood-brain barrier penetration due to increased lipophilicity .
  • Phenoxy-substituted analogs face solubility challenges, limiting their utility in aqueous formulations .

Pharmacological and Commercial Considerations

  • Purity and Availability : Most analogs are available at 95% purity (e.g., Combi-Blocks’ QJ-3874), though isoxazole derivatives (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine) achieve 96% purity .

Biological Activity

(3-(Oxazol-2-yl)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring, a phenyl group, and a methanamine moiety. This unique structure contributes to its diverse biological activities.

Component Structure
Oxazole RingOxazole
Phenyl GroupPhenyl
Methanamine GroupMethanamine

The mechanism of action involves the interaction of the oxazole ring with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions are crucial for the compound's biological effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. The compound has been evaluated against a range of bacterial strains, showing promising results in inhibiting growth. For instance:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Inhibition Zones : Ranged from 15 mm to 25 mm depending on concentration.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-453 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MDA-MB-453: 60 μM
    • A549: 11 μM

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential efficacy as an anticancer agent.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study investigated the cytotoxic effects of this compound on MDA-MB-453 cells. The results indicated that the compound significantly inhibited cell proliferation compared to control groups .
  • Antimicrobial Evaluation :
    • Another research focused on the antimicrobial properties of the compound, revealing that it effectively inhibited both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structure in determining activity .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds. A comparative analysis reveals:

Compound IC50 (μM) Activity Type
(3-(Oxazol-2-yl)phenyl)methanamine11 - 60Anticancer
(5-Phenylfuran-2-yl)methanamine20 - 50Anticancer
(2-Phenylbenzoxazole)15 - 30Tyrosinase Inhibition

This table highlights how this compound compares favorably in terms of potency against certain cancer cell lines.

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